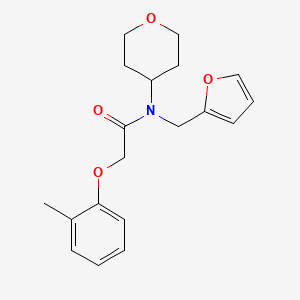
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-2-(o-tolyloxy)acetamide is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FTY720 or Fingolimod, and it is a synthetic derivative of myriocin, a natural product isolated from the fungus Isaria sinclairii.
Mechanism of Action
FTY720 exerts its therapeutic effects by binding to sphingosine-1-phosphate (S1P) receptors, which are present on the surface of various cells, including lymphocytes. By binding to these receptors, FTY720 prevents the egress of lymphocytes from lymphoid organs, thereby reducing the number of immune cells that can migrate to the central nervous system and cause inflammation.
Biochemical and Physiological Effects:
FTY720 has several biochemical and physiological effects on the body. It has been shown to reduce the number of circulating lymphocytes, which can help to prevent autoimmune reactions. FTY720 also has anti-inflammatory effects, which can help to reduce tissue damage in various inflammatory conditions.
Advantages and Limitations for Lab Experiments
FTY720 has several advantages as a research tool. It is a potent and selective modulator of S1P receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, FTY720 also has some limitations. It has a relatively short half-life, which can make it difficult to maintain stable concentrations in vivo. Additionally, FTY720 can have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on FTY720. One area of interest is the development of new derivatives of FTY720 that have improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the exploration of the role of S1P receptors in various physiological and pathological processes. Finally, there is a need for further research on the potential applications of FTY720 in other diseases, such as cancer and autoimmune disorders.
Synthesis Methods
FTY720 can be synthesized through a multi-step process that involves the reaction of myriocin with various reagents. The synthesis of FTY720 is complex, and it requires a high level of expertise in organic chemistry. The process involves several steps, including protection and deprotection of functional groups, coupling reactions, and purification steps.
Scientific Research Applications
FTY720 has been extensively studied for its potential applications in various fields of research. One of the most significant applications of FTY720 is in the treatment of multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system, and it is characterized by inflammation, demyelination, and axonal damage. FTY720 has been shown to reduce the number of relapses in MS patients and delay the progression of the disease.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-(oxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-15-5-2-3-7-18(15)24-14-19(21)20(13-17-6-4-10-23-17)16-8-11-22-12-9-16/h2-7,10,16H,8-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIUEJDPEYZUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967038.png)
![Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2967039.png)
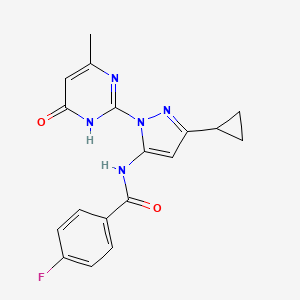
![1-[2-(1H-Indol-3-yl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2967041.png)
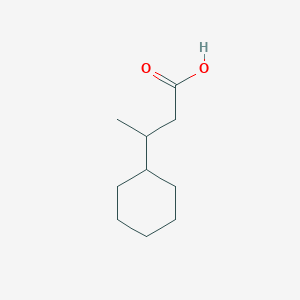
![3-(3-bromophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967045.png)
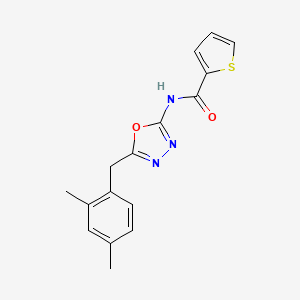
![tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2967048.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)
![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967051.png)
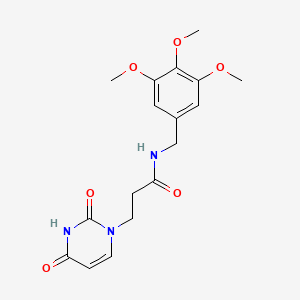
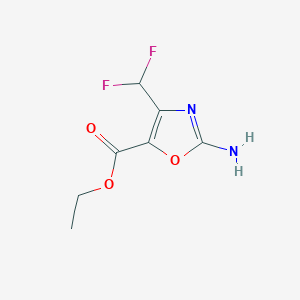
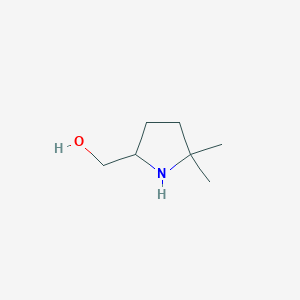
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2967060.png)